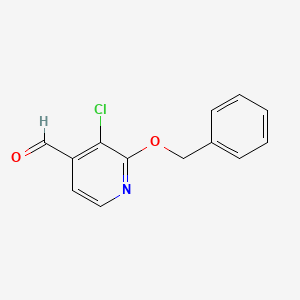
2-(Benzyloxy)-3-chloroisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-3-chloroisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It features a benzyl ether group and a chlorine atom attached to an isonicotinaldehyde framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloroisonicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with isonicotinaldehyde as the starting material.
Chlorination: The isonicotinaldehyde undergoes chlorination to introduce the chlorine atom at the 3-position. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Benzylation: The chlorinated isonicotinaldehyde is then subjected to benzylation to introduce the benzyloxy group at the 2-position. This step typically involves the use of benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-3-chloroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: 2-(Benzyloxy)-3-chloronicotinic acid.
Reduction: 2-(Benzyloxy)-3-chloroisonicotinyl alcohol.
Substitution: 2-(Benzyloxy)-3-(substituted)isonicotinaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-3-chloroisonicotinaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-3-chloroisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and chloro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)pyridine: Similar structure but lacks the chlorine atom and aldehyde group.
3-Chloroisonicotinaldehyde: Lacks the benzyloxy group.
2-(Benzyloxy)-3-chloropyridine: Similar but lacks the aldehyde group.
Uniqueness
2-(Benzyloxy)-3-chloroisonicotinaldehyde is unique due to the presence of both the benzyloxy and chloro substituents on the isonicotinaldehyde framework. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H10ClNO2 |
|---|---|
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
3-chloro-2-phenylmethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c14-12-11(8-16)6-7-15-13(12)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
MIZOYABANBAEON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



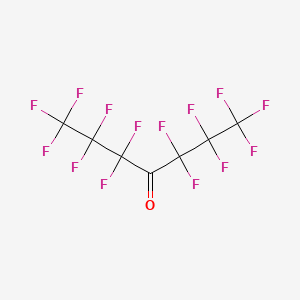
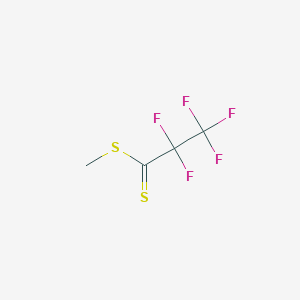
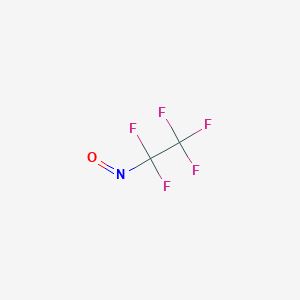
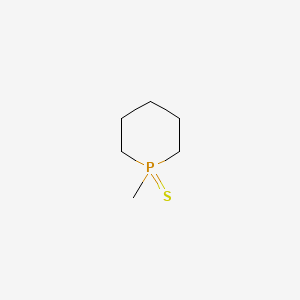
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
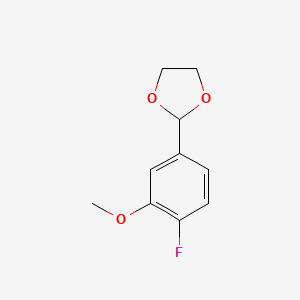
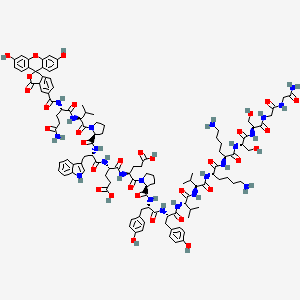
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)

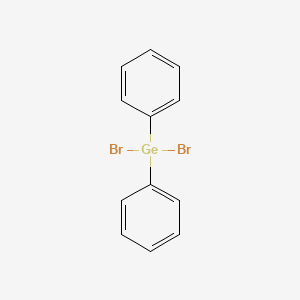
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
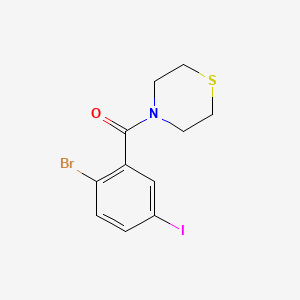
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
